2,3-Dichloro-1,4-diethoxybenzene

Catalog No.
S13192508
CAS No.
56054-73-0
M.F
C10H12Cl2O2
M. Wt
235.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-1,4-diethoxybenzene

CAS Number

56054-73-0

Product Name

2,3-Dichloro-1,4-diethoxybenzene

IUPAC Name

2,3-dichloro-1,4-diethoxybenzene

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-7-5-6-8(14-4-2)10(12)9(7)11/h5-6H,3-4H2,1-2H3

InChI Key

HSCDKMSHHDHBOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)OCC)Cl)Cl

2,3-Dichloro-1,4-diethoxybenzene is an organic compound with the molecular formula C10_{10}H12_{12}Cl2_2O2_2. It features a benzene ring substituted with two ethoxy groups and two chlorine atoms located at the 2 and 3 positions. This compound is part of a larger class of chlorinated aromatic compounds, which have significant applications in various chemical processes due to their reactivity and structural properties.

. It has been noted for its potential interaction with enzymes and proteins. Specifically, it acts as a catalytic cofactor in the oxidation of anisyl alcohol by lignin peroxidase, an enzyme produced by white rot fungi. This interaction can influence cellular processes such as cell signaling and gene expression .

The synthesis of 2,3-dichloro-1,4-diethoxybenzene typically involves:

  • Chlorination: The compound can be synthesized through the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst like ferric chloride or aluminum chloride. The reaction conditions must be controlled to ensure selective chlorination at the desired positions on the benzene ring.
  • Industrial Production: In an industrial context, continuous flow reactors may be employed to optimize reaction parameters and improve yield while maintaining high purity levels.

Studies on the interactions of 2,3-dichloro-1,4-diethoxybenzene with biological systems have highlighted its potential effects on cellular functions. For instance, its modulation of lignin peroxidase activity suggests it could influence oxidative stress responses in cells. Additionally, its structural analogs have been studied for their hepatotoxicity mechanisms, indicating potential safety concerns associated with exposure to this compound .

Several compounds share structural similarities with 2,3-dichloro-1,4-diethoxybenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
1,4-DiethoxybenzeneTwo ethoxy groups on benzeneNon-chlorinated; less reactive
2-Chloro-1,4-diethoxybenzeneOne chlorine atom at position 2Less chlorinated; different reactivity
1,2-Dichloro-4-ethoxybenzeneChlorine at positions 1 and 2Different substitution pattern
2,5-Dichloro-1,4-diethoxybenzeneChlorine at positions 2 and 5Variations in biological activity

Uniqueness: The unique combination of two chlorine substituents at the 2 and 3 positions alongside two ethoxy groups gives 2,3-dichloro-1,4-diethoxybenzene distinct reactivity patterns compared to its analogs. This structural arrangement influences its chemical behavior and biological interactions significantly.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

234.0214350 g/mol

Monoisotopic Mass

234.0214350 g/mol

Heavy Atom Count

14

UNII

7Y99LV9MRP

Dates

Last modified: 08-10-2024

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